molecular formula C8H7N3O2S2 B12617159 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione CAS No. 921759-00-4

4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione

Cat. No.: B12617159
CAS No.: 921759-00-4
M. Wt: 241.3 g/mol
InChI Key: ZVVHTGWLUIXTDP-UHFFFAOYSA-N
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Description

4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazolidine ring with dithione groups and a dihydroxyphenyl substituent, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione typically involves the reaction of 2,5-dihydroxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the triazolidine ring. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other heterocyclic compounds.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of sensors and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its antioxidant activity. Additionally, it can interact with cellular enzymes and proteins, modulating their activity and leading to various biological effects. The pathways involved include the inhibition of reactive oxygen species (ROS) production and the modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dihydroxyphenyl)but-3-en-2-one: Known for its antioxidant properties.

    2,5-Dihydroxyphenyl acetic acid: Exhibits anti-inflammatory and antimicrobial activities.

    2,5-Dihydroxyphenyl sulfonate: Used as an inhibitor of fibroblast growth factors.

Uniqueness

4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione is unique due to its triazolidine ring structure, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and modulate various biological pathways makes it a valuable compound for research and industrial applications .

Properties

CAS No.

921759-00-4

Molecular Formula

C8H7N3O2S2

Molecular Weight

241.3 g/mol

IUPAC Name

4-(2,5-dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione

InChI

InChI=1S/C8H7N3O2S2/c12-4-1-2-6(13)5(3-4)11-7(14)9-10-8(11)15/h1-3,12-13H,(H,9,14)(H,10,15)

InChI Key

ZVVHTGWLUIXTDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)N2C(=S)NNC2=S)O

Origin of Product

United States

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